![molecular formula C18H13FN4OS B2409837 Methyl 4-{2-[(2-chlorobenzyl)amino]-2-oxoethoxy}-6-methylquinoline-2-carboxylate CAS No. 1112002-76-2](/img/structure/B2409837.png)
Methyl 4-{2-[(2-chlorobenzyl)amino]-2-oxoethoxy}-6-methylquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-{2-[(2-chlorobenzyl)amino]-2-oxoethoxy}-6-methylquinoline-2-carboxylate, also known as C21H18ClN2O4, is a synthetic compound with potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 4-{2-[(2-chlorobenzyl)amino]-2-oxoethoxy}-6-methylquinoline-2-carboxylate and its derivatives are subjects of interest in the field of heterocyclic chemistry. For instance, Rudenko et al. (2013) reported on the synthesis of related methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates. These compounds were produced by reacting 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids, and their structures were established through X-ray structural analysis (Rudenko et al., 2013).
Antihypoxic Activity
- In the quest for biologically active substances with antihypoxic actions, Ukrainets et al. (2014) synthesized derivatives of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which share a structural similarity to Methyl 4-{2-[(2-chlorobenzyl)amino]-2-oxoethoxy}-6-methylquinoline-2-carboxylate. These compounds exhibited significant antihypoxic effects, making them candidates for further pharmacological testing as potential antioxidants (Ukrainets et al., 2014).
Toxicological Evaluation
- Although focusing on a different compound, Arthur et al. (2015) conducted a comprehensive toxicological evaluation of 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid, a flavor ingredient with properties that might be relevant in understanding the safety profile of structurally similar compounds like Methyl 4-{2-[(2-chlorobenzyl)amino]-2-oxoethoxy}-6-methylquinoline-2-carboxylate. Their study found the compound to be non-mutagenic and non-clastogenic with no significant adverse effects in toxicity studies (Arthur et al., 2015).
properties
IUPAC Name |
3-(3-fluorophenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS/c19-14-6-4-5-13(11-14)17-21-16(24-22-17)12-25-18-20-9-10-23(18)15-7-2-1-3-8-15/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUQBGLKYLYDAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{2-[(2-chlorobenzyl)amino]-2-oxoethoxy}-6-methylquinoline-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chlorophenyl)-4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B2409754.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2409755.png)
![(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/no-structure.png)

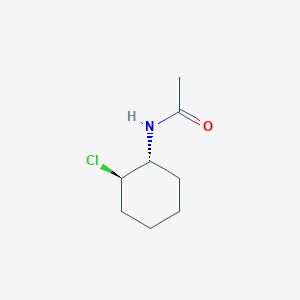

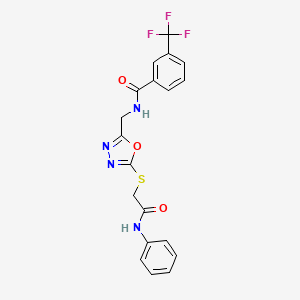
![Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate](/img/structure/B2409765.png)
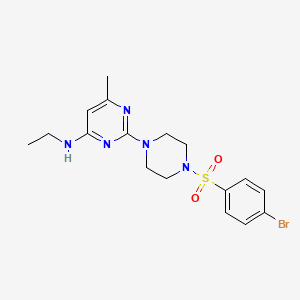
![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2409767.png)

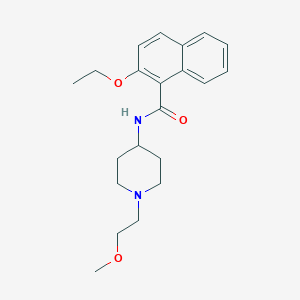
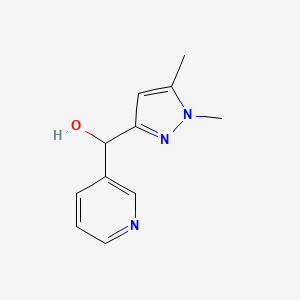
![1-[(2-Methylcyclopropyl)carbonyl]piperazine](/img/structure/B2409777.png)